molecular formula C21H24N10O10P2 B13827832 Dgdiqdp CAS No. 152432-43-4

Dgdiqdp

Cat. No.: B13827832
CAS No.: 152432-43-4
M. Wt: 638.4 g/mol
InChI Key: WPTGIBRMTSWECG-BRPDVVIDSA-N
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Preparation Methods

The synthesis of Dgdiqdp involves specific reaction conditions and reagents. One common method includes the reaction of guanosine diphosphate with quinoxalines under controlled conditions.

Chemical Reactions Analysis

Dgdiqdp undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This involves the gain of electrons or the removal of oxygen. Reducing agents such as sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Dgdiqdp has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dgdiqdp involves its interaction with DNA, forming adducts that can lead to mutations. These adducts interfere with the normal replication and transcription processes, potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are primarily those related to DNA damage response and repair .

Comparison with Similar Compounds

Dgdiqdp can be compared with other DNA adduct-forming compounds such as:

Properties

CAS No.

152432-43-4

Molecular Formula

C21H24N10O10P2

Molecular Weight

638.4 g/mol

IUPAC Name

[5-[2-amino-8-[(E)-(3,8-dimethyl-3aH-imidazo[4,5-f]quinoxalin-2-ylidene)amino]-6-oxo-1H-purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C21H24N10O10P2/c1-8-6-23-9-3-4-10-15(14(9)24-8)25-20(30(10)2)29-21-26-16-17(27-19(22)28-18(16)32)31(21)13-5-11(41-43(36,37)38)12(40-13)7-39-42(33,34)35/h3-4,6,10-13H,5,7H2,1-2H3,(H2,33,34,35)(H2,36,37,38)(H3,22,27,28,32)/b29-20-

InChI Key

WPTGIBRMTSWECG-BRPDVVIDSA-N

Isomeric SMILES

CC1=CN=C2C=CC3C(=N/C(=N/C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)OP(=O)(O)O)N=C(NC5=O)N)/N3C)C2=N1

Canonical SMILES

CC1=CN=C2C=CC3C(=NC(=NC4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)OP(=O)(O)O)N=C(NC5=O)N)N3C)C2=N1

Origin of Product

United States

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